molecular formula C16H14N2O3 B14119355 9-Amino-2-ethoxycarbonyl-1-hydroxyacridine

9-Amino-2-ethoxycarbonyl-1-hydroxyacridine

Cat. No.: B14119355
M. Wt: 282.29 g/mol
InChI Key: KMNNQXQHDOSMQT-UHFFFAOYSA-N
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Description

9-Amino-2-ethoxycarbonyl-1-hydroxyacridine is a chemical compound with the molecular formula C16H13NO4 It is a derivative of acridine, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-2-ethoxycarbonyl-1-hydroxyacridine can be achieved through multiple synthetic routes. One common method involves the reaction of cyclohexane-1,3-dione with appropriate reagents to form the intermediate this compound. This intermediate can then be further processed through a series of reactions, including the Strandtmann reaction, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

9-Amino-2-ethoxycarbonyl-1-hydroxyacridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

9-Amino-2-ethoxycarbonyl-1-hydroxyacridine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Amino-2-ethoxycarbonyl-1-hydroxyacridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to its potential use as an anticancer agent. Additionally, it may inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    9-Amino-6-chloro-2-hydroxyacridine: This compound is similar in structure but contains a chlorine atom at the 6th position.

    9-Amino-2-methoxyacridine: This compound has a methoxy group instead of an ethoxycarbonyl group.

Uniqueness

9-Amino-2-ethoxycarbonyl-1-hydroxyacridine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 9-amino-1-hydroxyacridine-2-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-2-21-16(20)10-7-8-12-13(15(10)19)14(17)9-5-3-4-6-11(9)18-12/h3-8,19H,2H2,1H3,(H2,17,18)

InChI Key

KMNNQXQHDOSMQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C3=CC=CC=C3N=C2C=C1)N)O

Origin of Product

United States

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